molecular formula C25H20ClN3O3 B2524965 (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 442649-64-1

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No. B2524965
M. Wt: 445.9
InChI Key: IFMZZZWTDXEPCS-UHFFFAOYSA-N
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Description

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C25H20ClN3O3 and its molecular weight is 445.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Bioactivity

  • Synthesis of Bioactive Compounds : Research has demonstrated the synthesis of potentially bioactive compounds from visnaginone, leading to the creation of derivatives like pyrazoline and isoxazoline, which may exhibit various biological activities. This research highlights the compound's potential as a precursor in the synthesis of pharmacologically relevant molecules (O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001).

  • Derivatives with Therapeutic Potential : A study on the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including a compound structurally similar to the one , has been reported to display properties indicative of potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator activities (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, V. Kouznetsov, 2022).

  • Antibacterial and Antiinflammatory Properties : Novel series of pyrazoline derivatives have been synthesized and evaluated for their antibacterial and antiinflammatory activities. These compounds, including derivatives of the subject compound, were found to be promising in terms of biological activity, demonstrating the potential for development into therapeutic agents (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

Molecular Docking and Antimicrobial Activity

  • Molecular Docking Studies : Research involving molecular docking studies of novel synthesized pyrazole derivatives, including the subject compound, has explored their antibacterial activity. These studies help in understanding the compound's interaction with bacterial proteins, offering insights into its mechanism of action and potential as an antibacterial agent (A. B. S. Khumar, M. R. Ezhilarasi, B. Prabha, 2018).

Synthesis Techniques and Chemical Analysis

  • Advanced Synthesis Techniques : Studies have shown the use of microwave-assisted synthesis, which provides an efficient and environmentally friendly method for creating derivatives of the subject compound. This technique enhances the yield and purity of the compounds, showcasing modern approaches to chemical synthesis (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

properties

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c1-15-5-7-16(8-6-15)21-14-22(29(28-21)25(30)23-4-3-11-32-23)19-12-17-9-10-18(31-2)13-20(17)27-24(19)26/h3-13,22H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMZZZWTDXEPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

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